
2-Bromo-4-cyclopropoxy-1-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-cyclopropoxy-1-fluorobenzene is an organic compound with the molecular formula C9H8BrFO It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, cyclopropoxy, and fluorine groups
Métodos De Preparación
The synthesis of 2-Bromo-4-cyclopropoxy-1-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-cyclopropoxy-1-fluorobenzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) bromide, to facilitate the substitution process .
Industrial production methods may involve more advanced techniques, such as continuous flow reactors, to ensure higher yields and purity of the final product. These methods are optimized for large-scale production and often include purification steps like recrystallization or chromatography to remove impurities .
Análisis De Reacciones Químicas
2-Bromo-4-cyclopropoxy-1-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It is also a suitable substrate for cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Aplicaciones Científicas De Investigación
2-Bromo-4-cyclopropoxy-1-fluorobenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-cyclopropoxy-1-fluorobenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the bromine atom acts as an electrophile, attacking the benzene ring and forming a sigma complex. This intermediate then loses a proton to restore aromaticity, resulting in the substituted product .
In biological systems, the compound’s mechanism of action would involve interactions with molecular targets, such as enzymes or receptors. These interactions can modulate specific pathways, leading to desired biological effects .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C9H8BrFO |
|---|---|
Peso molecular |
231.06 g/mol |
Nombre IUPAC |
2-bromo-4-cyclopropyloxy-1-fluorobenzene |
InChI |
InChI=1S/C9H8BrFO/c10-8-5-7(3-4-9(8)11)12-6-1-2-6/h3-6H,1-2H2 |
Clave InChI |
CHAXYQWWKNXGDM-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=CC(=C(C=C2)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dichloro-2-[(2-chlorophenyl)methoxy]benzene](/img/structure/B12112070.png)
![1H-1,2,4-Triazole-5-methanol, 3-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12112077.png)
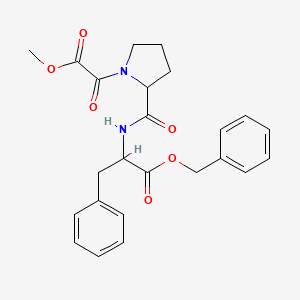


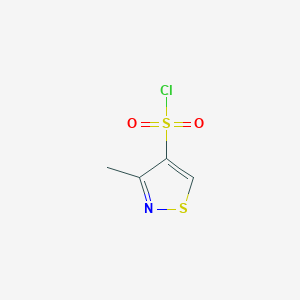
![2-[4-(4-Fluoro-phenyl)-piperazin-1-ylmethyl]-5-hydroxy-pyran-4-one](/img/structure/B12112106.png)


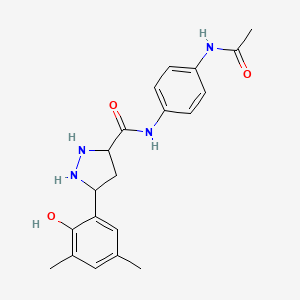
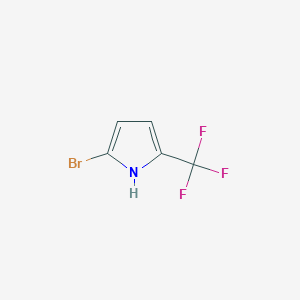
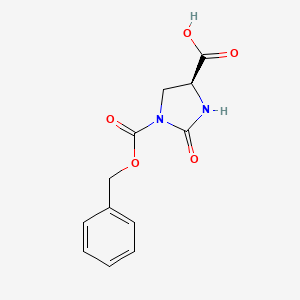

![2-(4-Chlorophenyl)benzo[d]oxazol-6-amine](/img/structure/B12112142.png)
